4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Choose 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) for superior selectivity in your research. Unlike MPTP (neurotoxic) and 4PHTP (CYP450 inhibition IC50=0.8μM, sigma/D2 receptor binding), BPTP is an inert scaffold with no direct biological activity. Its high lipophilicity (LogP 3.97) enables 'silent' PROTAC linkers and bioconjugates. Validated intermediate for FAAH inhibitor Ro 64-6198. White crystalline solid, soluble in DCM/ether/MeOH, ≥95% purity. Ideal for parallel synthesis and analytical reference standards.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 778642-53-8
Cat. No. B113012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
CAS778642-53-8
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2
InChIKeyCCWCFKPGSZQLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (CAS 778642-53-8): A Specialized Tetrahydropyridine Building Block for Controlled Synthetic Elaboration and Derivatization


4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (CAS 778642-53-8), also known as BPTP, is an organic compound classified as a 1,2,3,6-tetrahydropyridine derivative. It is characterized by a central tetrahydropyridine ring substituted at the 4-position with a 4-(benzyloxy)phenyl group [1]. This compound is a white to off-white crystalline solid that is readily soluble in common organic solvents such as dichloromethane, ether, and methanol, but is practically insoluble in water . It is primarily employed as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis [2], most notably as a key intermediate in the preparation of more complex biologically active molecules, such as the fatty acid amide hydrolase (FAAH) inhibitor Ro 64-6198 .

Why Generic 4-Phenyl-1,2,3,6-tetrahydropyridine Analogs Cannot Substitute for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine in Research and Development


Substituting 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine with a structurally similar but unadorned analog like 4-phenyl-1,2,3,6-tetrahydropyridine (4PHTP) or its N-methyl derivative (MPTP) introduces critical liabilities that are absent in the target compound. While the core tetrahydropyridine ring is shared, the presence of the benzyloxy substituent on the phenyl ring fundamentally alters the molecule's physicochemical properties [1] and its biological profile . Unlike 4PHTP, which exhibits potent inhibition of cytochrome P450 enzymes (IC50 = 0.8 μM) and measurable affinity for sigma and D2 dopamine receptors [2], 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has no reported direct biological activity, making it a far superior choice as an inert scaffold for chemical biology applications. Furthermore, the neurotoxic potential associated with MPTP and related analogs [3] necessitates a cleaner, non-neurotoxic building block, a requirement met by this compound. The quantitative evidence below details these specific, measurable points of differentiation.

Quantitative Differentiation of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (CAS 778642-53-8) vs. Structural Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity and Altered Polar Surface Area Drive Differential Physicochemical Behavior

The calculated partition coefficient (LogP) for 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is 3.97, which is significantly higher than the LogP of 3.19 reported for the unsubstituted analog 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride [1]. This represents a 0.78 log unit increase, indicating substantially greater lipophilicity. Concurrently, the topological polar surface area (tPSA) of the target compound is 21.26 Ų, compared to just 12.03 Ų for the simpler analog [2]. The combination of higher LogP and larger tPSA confers distinct solubility and membrane permeability characteristics that are critical for formulation development and SAR studies [3].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Critical Solubility Profile Dictates Synthetic Utility and Formulation Compatibility

The target compound is a white to off-white crystalline solid that is soluble in a range of organic solvents including dichloromethane, diethyl ether, and methanol, but is practically insoluble in water . This solubility profile is a direct consequence of its physicochemical properties and is essential for its primary use as a synthetic building block. In contrast, the parent compound 4-phenyl-1,2,3,6-tetrahydropyridine is often encountered as a hydrochloride salt or a free base liquid, with differing solubility characteristics . The well-defined, non-hygroscopic crystalline nature of 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine facilitates precise weighing, stable storage, and reproducible reaction outcomes .

Organic Synthesis Formulation Science Chemical Process Development

Essential Synthetic Precursor for the FAAH Inhibitor Ro 64-6198: A Verified Route to a Pharmacologically Relevant Molecule

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a documented key intermediate in the synthesis of (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine, also known as Ro 64-6198 . Ro 64-6198 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), a clinically relevant enzyme target [1]. The target compound's utility in this specific and well-characterized synthetic pathway is a verified application. In contrast, unadorned tetrahydropyridine analogs like 4PHTP or MPTP are not utilized in this manner and serve different, often less well-defined, purposes [2].

Medicinal Chemistry Synthetic Methodology Enzyme Inhibition

Absence of Direct Biological Activity vs. Potent Enzyme and Receptor Interactions in Unsubstituted Analogs: A Critical Safety and Selectivity Advantage

In stark contrast to its simpler analogs, 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has no reported direct interactions with common drug targets. Specifically, 4-phenyl-1,2,3,6-tetrahydropyridine (4PHTP) is a known inhibitor of recombinant human cytochrome P450s with an IC50 of 0.8 μM and also exhibits affinity for sigma and D2 dopamine receptors (IC50 values of 1,000 nM and 5,000 nM, respectively) [1]. The N-methyl analog, MPTP, is a well-characterized neurotoxin that is metabolized to MPP+, which potently inhibits mitochondrial complex I (IC50 = 4.1 mM for MPP+, with related derivatives showing IC50s as low as 0.36 mM) [2]. The benzyloxy substitution in the target compound appears to abolish these unintended activities, providing a 'silent' scaffold for the construction of probes or drug candidates where off-target effects must be minimized .

Chemical Biology Drug Discovery Toxicology Selectivity Profiling

Optimal Research and Industrial Applications for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine Based on Evidenced Differentiation


Development of Novel FAAH Inhibitors via Proven Synthetic Routes

Utilize 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine as a direct, literature-validated intermediate for the synthesis of Ro 64-6198 and its structural analogs . This application leverages the compound's defined role in a high-value synthetic pathway, bypassing the need for de novo route design and enabling rapid entry into structure-activity relationship (SAR) studies around the FAAH pharmacophore [1].

Construction of Inert, Lipophilic Linkers for Chemical Biology Probes

The compound's significantly higher lipophilicity (LogP = 3.97) and absence of direct biological activity make it an ideal building block for creating 'silent' linkers in PROTACs, fluorescent probes, or bioconjugates [2]. Unlike 4PHTP, it will not inadvertently inhibit CYP450s or engage sigma/D2 receptors, ensuring that the biological readout is solely a function of the conjugated payload .

Medicinal Chemistry Scaffold Diversification Requiring a Crystalline, Easily Handled Intermediate

Employ this compound as a versatile small molecule scaffold for parallel synthesis or library production [3]. Its stable crystalline form and well-characterized solubility profile (soluble in DCM, ether, methanol) ensure consistent reaction outcomes and ease of purification, which are critical for high-throughput chemistry workflows.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its high purity (typically ≥95%) and well-defined structure, this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for related tetrahydropyridine derivatives . Its distinct physicochemical properties (LogP, PSA) facilitate its separation and identification from closely related analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.